N-Methyl-2-(pyridin-3-yl)acetamide
Overview
Description
N-Methyl-2-pyridin-3-ylacetamide is an organic compound with the molecular formula C₈H₁₀N₂O and a molecular weight of 150.18 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C₅H₅N. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Mechanism of Action
N-Methyl-2-(pyridin-3-yl)acetamide, also known as N-Methyl-2-pyridin-3-ylacetamide, is a chemical compound with the molecular formula C8H10N2O . This article will discuss its mechanism of action, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Pharmacokinetics
Its physical properties such as boiling point (3728±250 °C at 760 mmHg) and melting point (61-65°C) have been reported . These properties can influence the compound’s bioavailability, but more detailed pharmacokinetic studies are needed to fully understand this aspect.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-2-pyridin-3-ylacetamide typically involves the reaction of 2-pyridinecarboxylic acid with methylamine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond . The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene.
Industrial Production Methods
Industrial production of N-Methyl-2-pyridin-3-ylacetamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-2-pyridin-3-ylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-Methyl-2-pyridin-3-ylacetamide N-oxide.
Reduction: Reduction reactions can convert the compound to its corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridine ring is substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: N-Methyl-2-pyridin-3-ylacetamide N-oxide.
Reduction: N-Methyl-2-pyridin-3-ylamine.
Substitution: Various substituted pyridine derivatives depending on the substituent introduced.
Scientific Research Applications
N-Methyl-2-pyridin-3-ylacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and as a ligand in biochemical assays.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-2-pyridin-2-ylacetamide
- N-Methyl-2-pyridin-4-ylacetamide
- N-Methyl-3-pyridin-2-ylacetamide
Uniqueness
N-Methyl-2-pyridin-3-ylacetamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and binding affinities, making it a valuable compound for specific applications in research and industry .
Biological Activity
N-Methyl-2-(pyridin-3-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the realm of cancer treatment and other therapeutic applications. This article explores its synthesis, biological evaluation, and structure-activity relationships (SAR) based on diverse research findings.
Synthesis and Characterization
This compound can be synthesized through various methods, typically involving the reaction of pyridine derivatives with acetic anhydride or acetyl chloride in the presence of a base. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the compound.
1. Cytotoxic Activity
The cytotoxic effects of this compound have been evaluated against several cancer cell lines. In a study assessing its activity against HepG2 (liver cancer) and MDA-MB-231 (breast cancer) cell lines, it exhibited moderate cytotoxicity with IC50 values indicating significant potential for further development as an anticancer agent. For instance, related compounds showed IC50 values of 74.2 μM for HepG2 and 27.1 μM for MDA-MB-231, highlighting its promising activity against aggressive cancer types .
The mechanism by which this compound exerts its effects may involve the inhibition of specific kinases or enzymes that are crucial for cancer cell survival and proliferation. For example, compounds similar to this compound have been shown to inhibit VEGFR2 kinase activity, which is vital in angiogenesis . Additionally, its ability to enhance the cytotoxicity of alkylating agents suggests that it may also modulate DNA repair mechanisms .
Structure-Activity Relationships (SAR)
Understanding the SAR is critical for optimizing the biological activity of this compound. Modifications to the pyridine ring or the acetamide group can significantly influence potency and selectivity:
Modification | Effect on Activity |
---|---|
Substituents on the pyridine ring | Altered binding affinity to target proteins |
Variation in acetamide structure | Changes in solubility and bioavailability |
Methylation at nitrogen positions | Enhanced potency due to improved interactions |
Research indicates that specific substitutions can lead to improved interaction with target sites, enhancing overall efficacy .
Case Studies
Several studies have highlighted the potential of this compound derivatives in various therapeutic contexts:
- Anticancer Activity : A derivative was tested against multiple cancer cell lines, demonstrating significant cytotoxicity and low toxicity towards normal cells, suggesting a favorable therapeutic index .
- Antimicrobial Properties : Related compounds have shown moderate antibacterial activity against Staphylococcus aureus, indicating that modifications to the acetamide structure could broaden its application .
- Inhibition Studies : Inhibition assays revealed that certain derivatives could effectively inhibit enzymes involved in cancer progression, such as APE1, which is linked to DNA repair pathways .
Properties
IUPAC Name |
N-methyl-2-pyridin-3-ylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-9-8(11)5-7-3-2-4-10-6-7/h2-4,6H,5H2,1H3,(H,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSAKQFQRQIMIIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=CN=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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